molecular formula C6H14O2 B044631 Pinacol CAS No. 76-09-5

Pinacol

Cat. No. B044631
CAS RN: 76-09-5
M. Wt: 118.17 g/mol
InChI Key: IVDFJHOHABJVEH-UHFFFAOYSA-N
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Description

Pinacol is a white solid organic compound . It is a diol that has hydroxyl groups (-OH) on vicinal carbon atoms . The IUPAC name of Pinacol is 2,3-dimethyl-2,3-butanediol .


Synthesis Analysis

Pinacol can be produced by the pinacol coupling reaction from acetone . The pinacol coupling reaction involves the reductive homo-coupling of a carbonyl compound to produce a symmetrically substituted 1,2-diol . The first step is a single electron transfer of the carbonyl bond, which generates radical ion intermediates that couple via carbon-carbon bond formation to give a 1,2-diol .


Molecular Structure Analysis

The crystal structure of pinacol hexahydrate has been determined at room temperature . The structure is tetragonal space group P4 2 /\u2009mnm, with two formula units per unit cell of dimensions Å Å a\u2009=\u2009b\u2009=\u20096.398 (3) Å, c\u2009=\u200915.926 (8) Å .


Chemical Reactions Analysis

As a vicinal -diol, pinacol can rearrange to pinacolone by the pinacol rearrangement, e.g. by heating with sulfuric acid . Pinacol can be used with borane and boron trichloride to produce useful synthetic intermediates such as pinacolborane, bis (pinacolato)diboron, and pinacolchloroborane .


Physical And Chemical Properties Analysis

Pinacol has a molar mass of 118.174 g/mol . It has a density of 0.967 g/cm3 at 20℃ . The melting point of pinacol is 40 to 43 °C, and its boiling point is 171 to 173 °C . It is soluble in hot water, alcohol, and diethyl ether .

Scientific Research Applications

Tandem Processes

Combining pinacol rearrangement with other reactions in tandem processes enhances synthetic efficiency. Chemists can achieve multiple bond formations in a single step, streamlining complex syntheses. Tandem reactions involving pinacol rearrangement are valuable tools in organic synthesis.

Safety And Hazards

Pinacol should be handled with care to avoid contact with skin and eyes, and to avoid inhalation of vapors or mist . It is recommended to use explosion-proof equipment and to keep away from sources of ignition . In case of accidental contact, it is advised to rinse the affected area with water .

Future Directions

Recent advances in the development of pinacol rearrangement and extended pinacol rearrangement reactions catalyzed by Brønsted acid, Lewis acid, and heterogeneous catalysts have been discussed . These advancements have demonstrated synthetic utility in the preparation of natural products, bioactive molecules, and other functionally useful compounds .

properties

IUPAC Name

2,3-dimethylbutane-2,3-diol
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InChI

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3
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InChI Key

IVDFJHOHABJVEH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(C)(C)O)O
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Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID3058793
Record name 2,3-Butanediol, 2,3-dimethyl-
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Molecular Weight

118.17 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,3-Butanediol, 2,3-dimethyl-
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Vapor Pressure

0.5 [mmHg]
Record name 2,3-Butanediol, 2,3-dimethyl-
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Product Name

Pinacol

CAS RN

76-09-5
Record name Pinacol
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Synthesis routes and methods

Procedure details

The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of pinacol?

A1: Pinacol, also known as 2,3-dimethyl-2,3-butanediol, has the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol. Its structure consists of two methyl groups and a hydroxyl group attached to each carbon of the central C-C bond.

Q2: Are there any characteristic spectroscopic features of pinacol and its derivatives?

A2: Yes, pinacol arylboronates, for instance, exhibit characteristic shifts in their 1H and 13C NMR spectra due to the influence of the pinacol boronate substituent on the aromatic ring. These characteristic shifts can be used to predict the NMR spectra of related compounds. []

Q3: What is the pinacol rearrangement, and what role does acidity play?

A3: The pinacol rearrangement is a fundamental reaction in organic chemistry where a 1,2-diol, such as pinacol, rearranges to a carbonyl compound (ketone or aldehyde) under acidic conditions. The reaction involves a dehydration step followed by a 1,2-migration of a neighboring substituent. Acidity is crucial for initiating the reaction by protonating one of the hydroxyl groups, facilitating water loss and carbocation formation. [, , , ]

Q4: How does the choice of catalyst influence the pinacol rearrangement?

A4: Different catalysts can significantly impact the regioselectivity and efficiency of the pinacol rearrangement. For instance, FeCl3 impregnated on montmorillonite K10 exhibits exceptional activity, achieving complete benzopinacol conversion in minutes. [] Similarly, polyphosphoric acid trimethylsilyl ester (PPSE) is an effective promoter at elevated temperatures. []

Q5: Can the pinacol rearrangement be applied to cyclic systems?

A5: Yes, pinacol-terminated Prins cyclizations represent a novel strategy for constructing attached rings. Treatment of specific silyl ethers with SnCl4 yields bicyclic products, showcasing the applicability of this rearrangement in complex molecule synthesis. []

Q6: What is the semipinacol rearrangement, and how does it differ from the pinacol rearrangement?

A6: The semipinacol rearrangement is an extension of the pinacol rearrangement where the migrating group is not directly attached to the carbon bearing the leaving group. This modification expands the scope of the reaction, allowing for the synthesis of more diverse molecular structures, including bicyclic lactams from cis-fused β-lactam diols. []

Q7: Are there alternative synthetic routes to access pinacol derivatives, especially boronate esters?

A7: Yes, transition-metal-free methods have gained prominence for synthesizing alkyl pinacol boronates. These strategies leverage organometallic reagents, Lewis acids and bases, photoredox catalysis, or 1,2-metallate rearrangements, offering advantageous alternatives to traditional transition-metal-catalyzed approaches. []

Q8: Can pinacol derivatives participate in cross-coupling reactions?

A8: Absolutely! Pinacol boronate esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Notably, a catalyst system based on a specific ligand (L2) has demonstrated remarkable efficacy in facilitating the coupling of various aryl and vinyl tosylates and mesylates with a wide range of boronic acids and esters. []

Q9: Are there any examples of direct applications of pinacol in material science?

A9: Yes, pinacol has been used as a building block for the synthesis of mesoporous organic-inorganic hybrid materials. These materials, characterized by their high surface area and ordered pore structure, can function as efficient catalysts in organic reactions, including the pinacol rearrangement. []

Q10: What is known about the mechanism of titanium-mediated pinacol coupling reactions?

A10: Mechanistic studies on titanapinacolate complexes suggest that their fragmentation reactions, relevant to pinacol coupling and McMurry chemistry, proceed via a preequilibrium mechanism. This involves reversible dissociation of the titanapinacolate complex followed by the rate-limiting reaction of the resulting titanium species with an alkyne or ketone. []

Q11: How does photochemistry play a role in the reactivity of pinacol derivatives?

A11: Photoinduced electron transfer processes are crucial in the retropinacol reaction, where a central C-C bond cleavage occurs. For example, UV irradiation of specific dimethylamino-substituted pinacols in chloroform results in efficient formation of the corresponding aldehydes or ketones, highlighting the power of photoactivation in this context. [, ]

Q12: Can we directly measure the rates of C-C bond cleavage in pinacol derivatives?

A12: Yes, ultrafast laser spectroscopy techniques have enabled the direct measurement of carbon-carbon bond cleavage rates in photoactivated pinacol systems. These studies revealed exceptionally fast cleavage rates, demonstrating the effectiveness of charge-transfer activation in promoting these reactions. []

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